5-((3-Bromophenyl)(3-methylpiperidin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol
Description
Properties
IUPAC Name |
5-[(3-bromophenyl)-(3-methylpiperidin-1-yl)methyl]-2-ethyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23BrN4OS/c1-3-15-21-19-24(22-15)18(25)17(26-19)16(13-7-4-8-14(20)10-13)23-9-5-6-12(2)11-23/h4,7-8,10,12,16,25H,3,5-6,9,11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXFVLAMSCDUJEK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN2C(=C(SC2=N1)C(C3=CC(=CC=C3)Br)N4CCCC(C4)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23BrN4OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-((3-Bromophenyl)(3-methylpiperidin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol typically involves multiple steps:
Formation of the Thiazolotriazole Core: This can be achieved through the cyclization of appropriate thioamide and hydrazine derivatives under acidic conditions.
Introduction of the Bromophenyl Group: This step often involves a Suzuki-Miyaura coupling reaction, where a bromophenyl boronic acid is coupled with a halogenated precursor of the thiazolotriazole core using a palladium catalyst.
Attachment of the Methylpiperidinyl Moiety: This can be done through a nucleophilic substitution reaction where the piperidine derivative is introduced to the intermediate compound.
Industrial Production Methods
For industrial-scale production, the process would be optimized for yield and cost-effectiveness. This might involve:
Continuous Flow Chemistry: To enhance reaction efficiency and safety.
Catalyst Recycling: To reduce costs associated with palladium catalysts.
Green Chemistry Principles: To minimize environmental impact, such as using less hazardous solvents and reagents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the bromophenyl group, potentially converting it to a phenyl group.
Substitution: The bromine atom in the bromophenyl group can be substituted with various nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as sodium azide (NaN3) or thiourea in polar aprotic solvents like dimethylformamide (DMF).
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Dehalogenated phenyl derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
Synthetic Intermediates: Used in the synthesis of more complex molecules.
Catalysis: Potential use as a ligand in catalytic reactions.
Biology
Enzyme Inhibition: Potential inhibitor of enzymes due to its unique structure.
Receptor Binding Studies: Used in studies to understand receptor-ligand interactions.
Medicine
Drug Development: Potential lead compound for the development of new pharmaceuticals, particularly in the treatment of neurological disorders due to the presence of the piperidine moiety.
Industry
Material Science: Potential use in the development of new materials with unique electronic properties.
Mechanism of Action
The compound’s mechanism of action would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors. The bromophenyl group could facilitate binding through halogen bonding, while the piperidine moiety might enhance lipophilicity and membrane permeability. The thiazolotriazole core could participate in hydrogen bonding and π-π interactions, stabilizing the compound within the active site of a target protein.
Comparison with Similar Compounds
Thiazolo-Triazole Derivatives with Piperazine/Piperidine Substitutions
Compound from :
5-{4-(3-Chlorophenyl)-1-piperazinylmethyl}-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol shares the same thiazolo-triazole core but differs in key substitutions:
- Position 5 : A piperazine ring (instead of piperidine) with a 3-chlorophenyl group and a 4-ethoxy-3-methoxyphenylmethyl substituent.
- Position 2 : Methyl group (vs. ethyl in the target).
Key Differences :
- Piperazine vs.
- Halogen Substitution : Chlorine (smaller, less lipophilic) vs. bromine (larger, stronger halogen bonding).
- Aromatic Substituents: The 4-ethoxy-3-methoxyphenyl group introduces polar electron-donating groups, enhancing solubility but reducing membrane permeability compared to the target’s non-polar 3-bromophenyl .
Simpler Thiazolo-Triazole Analogues
Compound from :
5-(2-Bromophenyl)-6-methylthiazolo[3,2-b][1,2,4]triazole lacks the piperidine/phenylmethyl substitution at position 5 and features a 2-bromophenyl group.
Key Differences :
1,2,3-Triazole Derivatives with Tosyl/Sulfonyl Groups
Compounds from and :
Examples include 5-(2-bromophenyl)-4-(tosylmethyl)-1H-1,2,3-triazole (6f) and 4-[(phenylsulfonyl)methyl]-5-phenyl-1H-1,2,3-triazole (6b).
Key Differences :
- Core Structure: 1,2,3-Triazole (non-fused) vs. thiazolo-triazole (fused). The fused system in the target compound increases planarity and may enhance π-π stacking interactions.
- Substituents : Tosyl/sulfonyl groups are strong electron-withdrawing moieties, increasing acidity and metabolic stability but reducing passive diffusion .
Triazinoindole Derivatives
Compound from : 2-(1-(5H-[1,2,4]Triazino[5,6-b]indol-3-yl)-3-(4-bromophenyl)-1H-pyrazol-5-yl)-6,6-dimethyl-6,7-dihydro-1H-indol-4(5H)-one features a triazinoindole core with a 4-bromophenyl-substituted pyrazole.
Key Differences :
- Bromine Position : Para-substitution (4-bromophenyl) offers distinct electronic and steric effects compared to the target’s meta-substitution .
Structural and Pharmacological Implications
Physicochemical Properties
Pharmacokinetics
- Metabolic Stability : Piperidine’s saturated ring (target) may confer greater stability than piperazine (), which is prone to oxidation.
- Solubility : Polar substituents in ’s compound (ethoxy, methoxy) improve aqueous solubility but may necessitate prodrug strategies for bioavailability.
Comparative Data Table
Biological Activity
5-((3-Bromophenyl)(3-methylpiperidin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol is a complex organic compound with potential biological significance. The compound's structure suggests it may interact with various biological targets, making it a candidate for drug development and therapeutic applications.
Chemical Structure and Properties
The compound features a thiazolo[3,2-b][1,2,4]triazole core, which is known for its unique reactivity and biological activity. The presence of the bromophenyl and piperidine groups enhances its potential to engage in specific interactions with biological macromolecules.
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C19H23BrN4OS |
| Molecular Weight | 423.37 g/mol |
| CAS Number | Not specified |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors involved in critical biological pathways. The thiazolo[3,2-b][1,2,4]triazole moiety may facilitate binding to these targets, potentially modulating their activity.
Anticancer Potential
Recent studies have indicated that compounds with similar structural features exhibit anticancer properties. For instance, the inhibition of SMYD proteins (SMYD2 and SMYD3) has been linked to therapeutic effects against various cancers. The compound under discussion may demonstrate similar inhibitory effects due to its structural analogies with known SMYD inhibitors .
In Vitro Studies
In vitro evaluations have shown that compounds containing thiazole and triazole functionalities can interfere with critical cellular processes such as proliferation and apoptosis in cancer cell lines. These studies typically assess the compound's ability to inhibit cell growth or induce cell death in targeted cancer types.
Study 1: SMYD Inhibition
A study focused on the inhibition of SMYD proteins demonstrated that compounds similar to this compound exhibited significant anticancer activity in breast and prostate cancer models. The results suggested that these compounds could serve as effective therapeutic agents against cancers driven by epigenetic modifications mediated by SMYD proteins.
Study 2: Antimicrobial Activity
Another investigation explored the antimicrobial properties of thiazole derivatives. Compounds structurally related to our target compound showed promising activity against various bacterial strains. This suggests potential applications in developing new antimicrobial agents.
Q & A
Basic: What are the standard synthetic routes for this compound?
The synthesis typically involves three key steps:
Core Formation : Cyclization of thioamide and hydrazine derivatives under acidic/basic conditions to form the thiazolo[3,2-b][1,2,4]triazole core .
Bromophenyl Introduction : Suzuki-Miyaura coupling with a 3-bromophenyl boronic acid derivative to attach the aryl group .
Piperidine Substitution : Nucleophilic substitution using 3-methylpiperidine to functionalize the methyl group .
Methodological Note : Optimize solvent choice (e.g., DMF for polar intermediates) and catalysts (e.g., Pd for coupling reactions) to enhance efficiency .
Advanced: How can reaction conditions be optimized to improve yield and purity?
Critical parameters include:
- Temperature : Maintain 70–80°C for coupling reactions to balance kinetics and side reactions .
- Catalysts : Use Pd(PPh₃)₄ in Suzuki-Miyaura coupling for higher regioselectivity .
- Purification : Employ column chromatography with silica gel (hexane:EtOAc gradient) or recrystallization in ethanol for high-purity isolates .
Basic: What characterization techniques confirm the compound’s structure?
- NMR Spectroscopy : ¹H/¹³C NMR to verify substituent integration and coupling patterns (e.g., bromophenyl protons at δ 7.2–7.5 ppm) .
- Mass Spectrometry : High-resolution ESI-MS to validate molecular weight (e.g., [M+H]⁺ at m/z 435.38) .
- IR Spectroscopy : Confirm functional groups (e.g., -OH stretch at ~3200 cm⁻¹) .
Advanced: How to resolve discrepancies in spectroscopic data?
- X-ray Crystallography : Resolve stereochemical ambiguities (e.g., chiral centers at the piperidine-thiazole junction) .
- Computational Validation : Compare experimental NMR shifts with DFT-calculated values (software: Gaussian or ADF) .
Advanced: What strategies determine the compound’s mechanism of action?
- Molecular Docking : Use AutoDock Vina to predict binding modes with targets like cyclooxygenase or kinase enzymes .
- Surface Plasmon Resonance (SPR) : Quantify binding kinetics (e.g., KD values) for receptor interactions .
- Enzyme Assays : Measure IC₅₀ in vitro (e.g., inhibition of bacterial β-lactamases or cancer cell proliferation) .
Basic: What biological activities are plausible for this compound?
Thiazolo-triazole derivatives exhibit:
- Antimicrobial Activity : Test via MIC assays against S. aureus or E. coli .
- Anticancer Potential : Screen using MTT assays on HeLa or MCF-7 cell lines .
- Anti-inflammatory Effects : Measure COX-2 inhibition in RAW 264.7 macrophages .
Advanced: How to confirm stereochemical configuration?
- Chiral HPLC : Separate enantiomers using a Chiralpak AD-H column (mobile phase: hexane/isopropanol) .
- Circular Dichroism (CD) : Compare experimental CD spectra with simulated data for absolute configuration .
Basic: What solubility/stability considerations apply?
- Solubility : Use DMSO for in vitro assays (stock solutions) due to low aqueous solubility .
- Stability : Store at -20°C under inert atmosphere to prevent oxidation of the triazole-thiazole core .
Advanced: Which computational methods predict binding affinity?
- Molecular Dynamics (MD) : Simulate ligand-receptor interactions over 100-ns trajectories (GROMACS) .
- QSAR Modeling : Corrogate substituent effects (e.g., bromine’s electron-withdrawing impact) using MOE or Schrödinger .
Advanced: How to address contradictions in biological activity reports?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
